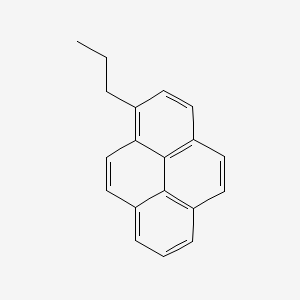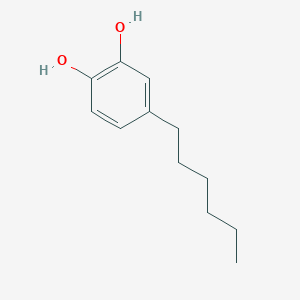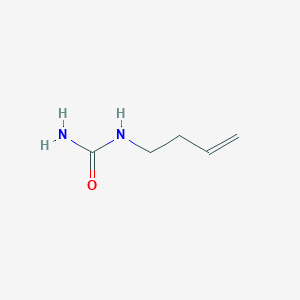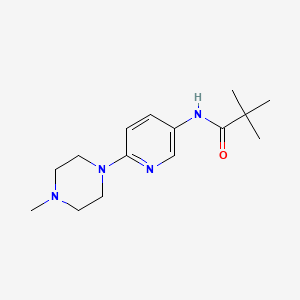
Boc-lys(Z)-gly-ome
概要
説明
Boc-lys(Z)-gly-ome is a protected dipeptide used extensively in peptide synthesis. It consists of a lysine residue with a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a benzyloxycarbonyl (Z) protecting group on the ε-amino group of the lysine side chain, coupled with a glycine residue . This compound is crucial in the field of peptide synthesis due to its stability and ease of deprotection under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-lys(Z)-gly-ome typically involves the following steps:
Protection of Lysine: The lysine residue is first protected by introducing the tert-butyloxycarbonyl (Boc) group on the α-amino group and the benzyloxycarbonyl (Z) group on the ε-amino group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Protection: Using large reactors, lysine is protected with Boc and Z groups under controlled conditions to ensure high yield and purity.
Automated Coupling: Automated peptide synthesizers are employed to couple the protected lysine with glycine efficiently, ensuring consistency and scalability.
化学反応の分析
Types of Reactions: Boc-lys(Z)-gly-ome undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc and Z protecting groups using mild acidic conditions (e.g., trifluoroacetic acid for Boc and hydrogenolysis for Z).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC and HOBt.
Common Reagents and Conditions:
Deprotection Reagents: Trifluoroacetic acid (TFA) for Boc removal and palladium on carbon (Pd/C) with hydrogen for Z removal.
Coupling Reagents: DCC, HOBt, and N,N’-diisopropylcarbodiimide (DIC) in solvents like DMF or dichloromethane (DCM).
Major Products:
Deprotected Lysine-Glycine Dipeptide: After deprotection, the major product is the lysine-glycine dipeptide, which can be further used in peptide synthesis.
科学的研究の応用
Boc-lys(Z)-gly-ome has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of longer peptides and proteins.
Bioconjugation: The compound is employed in the conjugation of peptides to other molecules, such as drugs or fluorescent labels, for various biomedical applications.
Drug Development: Researchers use this compound in the development of peptide-based therapeutics, including enzyme inhibitors and receptor agonists.
Material Science: The compound is also explored in the synthesis of peptide-based materials with unique properties for use in nanotechnology and biomaterials.
作用機序
The mechanism of action of Boc-lys(Z)-gly-ome primarily involves its role as a protected dipeptide in peptide synthesis. The protecting groups (Boc and Z) prevent unwanted side reactions during peptide bond formation. Upon deprotection, the lysine-glycine dipeptide can participate in various biochemical processes, including enzyme-substrate interactions and receptor binding .
Molecular Targets and Pathways:
類似化合物との比較
Boc-lys(Boc)-gly-ome: Similar to Boc-lys(Z)-gly-ome but with two Boc protecting groups instead of Boc and Z.
Fmoc-lys(Z)-gly-ome: Uses 9-fluorenylmethyloxycarbonyl (Fmoc) instead of Boc for protection.
Uniqueness:
Protection Strategy: this compound’s combination of Boc and Z protecting groups offers unique advantages in terms of stability and ease of deprotection compared to compounds with only Boc or Fmoc groups.
Versatility: The compound’s versatility in various synthetic and research applications makes it a valuable tool in peptide chemistry.
特性
IUPAC Name |
methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O7/c1-22(2,3)32-21(29)25-17(19(27)24-14-18(26)30-4)12-8-9-13-23-20(28)31-15-16-10-6-5-7-11-16/h5-7,10-11,17H,8-9,12-15H2,1-4H3,(H,23,28)(H,24,27)(H,25,29)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLLTKWGIAFVFG-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[(1E)-1,2-Difluoro-1,2-ethenediyl]bis[4-methylbenzene]](/img/structure/B1643371.png)

![2-dodecyl-5-[5-[5-(5-dodecylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B1643382.png)










![8-Methoxy-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1643443.png)
